Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)-
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Overview
Description
Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- is a synthetic organic compound characterized by its complex molecular structure It contains a quinoline ring substituted with an ethoxy group and a sulfonyl group, linked to a palmitamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Ethoxylation: The quinoline ring is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethoxyquinoline is sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Amidation: Finally, the sulfonylated ethoxyquinoline is reacted with palmitic acid chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of quinoline thiols.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating cellular pathways and mechanisms.
Medicine
In medicine, Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- is being explored for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or inflammatory conditions.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA or bind to protein active sites, while the sulfonyl group can form strong interactions with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Palmitamide, N-(8-methoxy-5-quinolylsulfonyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Palmitamide, N-(8-ethoxy-6-quinolylsulfonyl)-: Similar structure but with the sulfonyl group at a different position on the quinoline ring.
Palmitamide, N-(8-ethoxy-5-quinolylcarbonyl)-: Similar structure but with a carbonyl group instead of a sulfonyl group.
Uniqueness
Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, while the sulfonyl group increases its potential for strong interactions with biological targets.
This detailed overview provides a comprehensive understanding of Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
96973-94-3 |
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Molecular Formula |
C27H42N2O4S |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)sulfonylhexadecanamide |
InChI |
InChI=1S/C27H42N2O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-26(30)29-34(31,32)25-21-20-24(33-4-2)27-23(25)18-17-22-28-27/h17-18,20-22H,3-16,19H2,1-2H3,(H,29,30) |
InChI Key |
HJQKEICUKMPAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OCC |
Origin of Product |
United States |
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